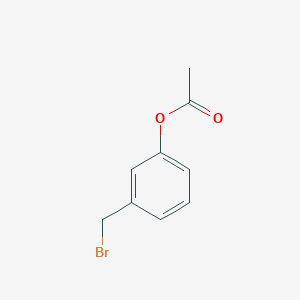

3-(Bromomethyl)phenyl acetate

Descripción general

Descripción

3-(Bromomethyl)phenyl acetate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of phenyl acetate where a bromomethyl group is attached to the benzene ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)phenyl acetate typically involves the bromination of methyl phenyl acetate. One common method is the bromination of methyl phenyl acetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Bromomethyl)phenyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: The major product is methyl phenyl acetate.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)phenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)phenyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

Benzyl Bromide: Similar in structure but lacks the acetate group.

Phenyl Acetate: Lacks the bromomethyl group.

4-(Bromomethyl)phenyl Acetate: Similar but with the bromomethyl group at the para position.

Uniqueness: 3-(Bromomethyl)phenyl acetate is unique due to the presence of both the bromomethyl and acetate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.

Actividad Biológica

3-(Bromomethyl)phenyl acetate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, along with an acetate functional group. The molecular formula is , and its structure can be represented as follows:

This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including:

- Covalent Bonding : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to enzyme inhibition or modulation of receptor activity.

- Prodrug Activation : It may act as a prodrug that undergoes metabolic activation to release active pharmacophores.

- Electrochemical Reduction : Studies have shown that compounds with similar structures can undergo electrochemical reduction, which may influence their biological activity.

Biological Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : It is investigated for its potential as a lead compound in the development of drugs with anticancer, antiviral, and antibacterial properties.

- Organic Synthesis : Serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Material Science : Used in creating functionalized polymers and advanced materials.

Anticancer Activity

A study explored the synthesis of derivatives from this compound that showed promising anticancer activity. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involved apoptosis induction through the activation of caspase pathways, highlighting the potential of this compound in cancer therapy.

Antibacterial Properties

Another investigation focused on the antibacterial properties of this compound. The compound was tested against a range of bacterial strains, including resistant strains. Results indicated that it exhibited notable antibacterial activity, likely due to its ability to disrupt bacterial cell wall synthesis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound | Bromine Position | Biological Activity |

|---|---|---|

| This compound | Meta | Anticancer, Antibacterial |

| 4-(Bromomethyl)phenyl acetate | Para | Moderate antibacterial activity |

| Ethyl 2-(3-bromomethyl)phenyl acetate | Meta | Potential drug candidate |

This comparison illustrates how the position of the bromine atom influences the biological properties and reactivity of these compounds.

Propiedades

IUPAC Name |

[3-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDYGSKBLLKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.